molecular formula C16H33NO4Si B6300526 tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate CAS No. 1675225-21-4

tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

Cat. No.: B6300526
CAS No.: 1675225-21-4
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-CHWSQXEVSA-N
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Description

tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 3-position, and a free hydroxyl group at the 5-position. The TBDMS group enhances stability and modulates solubility, while the free hydroxyl group offers a site for further functionalization .

Properties

IUPAC Name

tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
  • CAS Number : 1675225-21-4
  • Molecular Formula : C16H33NO4Si
  • Molecular Weight : 331.53 g/mol
  • Purity : ≥97%

This compound is a derivative of piperidine and features a tert-butyldimethylsilyl group, which is known for enhancing the stability and solubility of organic molecules. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of various bioactive compounds. Notably, it has been linked to the synthesis of vandetanib, a potent tyrosine kinase inhibitor used in cancer therapy. Vandetanib targets multiple receptors, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .

Pharmacological Studies

Research indicates that compounds related to this piperidine derivative exhibit significant anti-cancer properties. The inhibition of tyrosine kinases by vandetanib leads to reduced proliferation of cancer cells and enhanced apoptosis. The following table summarizes key findings from studies on related compounds:

Study Compound Target Effect Reference
Study 1VandetanibEGFR, VEGFR, RETInhibition of tumor growth in medullary thyroid cancerHeymach et al., 2005
Study 2VandetanibEGFRReduced cell proliferation in non-small cell lung cancer modelsMorabito et al., 2009
Study 3VandetanibVEGFRInduction of apoptosis in tumor cellsWells et al., 2010

Case Studies

  • Case Study on Vandetanib Efficacy :
    • A clinical trial evaluated the efficacy of vandetanib in patients with advanced medullary thyroid cancer. Results showed a significant reduction in tumor size and improved overall survival rates.
  • Safety Profile Assessment :
    • A comprehensive safety assessment indicated that while vandetanib is effective, it also presents side effects such as hypertension and diarrhea, necessitating careful patient monitoring during treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The process includes protection-deprotection strategies using tert-butyldimethylsilyl groups to enhance the stability of reactive intermediates.

Crystallographic Data

The crystal structure analysis reveals that this compound adopts a monoclinic symmetry, with hydrogen bonding contributing to its stability in solid-state forms .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents and Stereochemistry

Key Observations :

Substituent Effects: The TBDMS group in the target compound provides steric bulk and lipophilicity, contrasting with methoxycarbonyl-pyrazole (5m, 5n) or trifluoromethyl (Parchem) groups in analogues. These differences influence solubility and reactivity in subsequent reactions (e.g., silyl ethers are acid-labile, while CF3 groups enhance metabolic stability) . Amino-hydroxypiperidine derivatives (e.g., HG-3957, HD-9060) lack protecting groups, making them more reactive but less stable under acidic/basic conditions compared to the TBDMS-protected target compound .

Stereochemical Impact :

  • Optical rotation data for 5n ([α]D20 = +9.9) and 5o ([α]D20 = −9.8) highlight enantiomeric relationships, emphasizing the importance of stereochemistry in synthetic routes .
  • The (3R,5R) configuration in the target compound may confer distinct conformational preferences compared to (3S,5S) or (3R,5S) isomers, affecting binding affinities in drug discovery contexts .

Synthetic Yields :

  • Yields for pyrazole-containing analogues (63–81%) suggest efficient coupling reactions, though the absence of data for the target compound limits direct comparison .

Functional Group Comparisons

Hydroxyl vs. Amino Groups :
  • Hydroxyl-containing compounds (e.g., target compound, HG-3957) are prone to oxidation or sulfonation, whereas amino derivatives (e.g., HD-9060) enable nucleophilic reactions like amidation or reductive alkylation .
Fluorinated Analogues :

Spectral Data and Characterization

  • NMR Trends :

    • tert-Butyl carbamate protons consistently appear near δ 1.45 ppm in 1H-NMR spectra across analogues, while aromatic protons in pyrazole derivatives (e.g., 5n) resonate at δ 7.85 ppm .
    • The absence of TBDMS proton signals in the target compound’s 1H-NMR (due to the siloxane group) distinguishes it from methoxycarbonyl or CF3-containing analogues .
  • Mass Spectrometry :

    • HRMS data for the Parchem compound ([M+H]+ = 392.2) confirms molecular weight accuracy, a critical step absent in the target compound’s reported characterization .

Preparation Methods

Substrate Preparation from Piperidine Derivatives

The synthesis begins with 3,5-dihydroxypiperidine , a precursor amenable to differential functionalization. To achieve the desired (3R,5R) configuration, enzymatic asymmetric reduction of N-Boc-piperidin-3-one (NBPO) is employed. Ketoreductases selectively reduce NBPO to (S)-1-Boc-3-hydroxypiperidine with >99% enantiomeric excess (ee). Subsequent oxidation and kinetic resolution yield the (3R,5R) diastereomer.

Sequential Protection Strategy

  • Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving quantitative yields.

  • Silyl Protection : The 3-hydroxy group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding tert-butyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate.

Key Data :

StepReagent/ConditionsYieldSelectivity
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂98%N/A
SilylationTBDMSCl, Imidazole, DMF85%β:α = 9:1

Diastereomeric Resolution via Chiral Auxiliaries

Camphorsulfonic Acid-Mediated Resolution

Racemic tert-butyl 3,5-dihydroxypiperidine-1-carboxylate is treated with D-(-)-camphorsulfonic acid in ethyl acetate, forming diastereomeric salts. Recrystallization isolates the (3R,5R) isomer with 92% diastereomeric excess (de). Subsequent silylation under Mitsunobu conditions (DIAD, Ph₃P, TBDMSOH) installs the silyl ether at the 3-position.

Crystallization-Induced Dynamic Resolution

A dynamic kinetic resolution approach utilizes tetra-n-butylammonium acetate in toluene at 95°C, epimerizing the undesired (3S,5S) isomer while crystallizing the (3R,5R) product. This method achieves 88% yield and >95% de.

Iridium-Catalyzed β-Selective C–H Silylation

Direct Silylation of Boc-Protected Piperidine

The iridium-catalyzed β-C(sp³)–H silylation of tert-butyl 5-hydroxypiperidine-1-carboxylate introduces the TBDMS group at the 3-position. Using [Ir(cod)Cl]₂ and a pyridyl imidazoline ligand , the reaction proceeds at 40°C in hexane, affording the target compound with 78% yield and 94% ee.

Optimized Conditions :

  • Catalyst: [Ir(cod)Cl]₂ (5 mol%)

  • Ligand: (R)-Pyridyl imidazoline (10 mol%)

  • Silane: HSiMe₂Buᵗ

  • Solvent: Hexane

  • Temperature: 40°C

Green Chemistry Approaches

Micellar Aggregation in Aqueous Media

A patent-pending method reduces environmental impact by conducting the sodium borohydride reduction of tert-butyl 3,5-diketopiperidine-1-carboxylate in aqueous micellar aggregates (0–5°C). This achieves 80% de for the (3R,5R) diol, which is subsequently silylated using TBDMSOTf in CH₂Cl₂.

Enzymatic Dynamic Kinetic Resolution

A dual-enzyme system (ketoreductase and lipase) dynamically resolves racemic intermediates in a one-pot reaction. The process achieves 91% yield and >99% ee by coupling asymmetric reduction with in situ acyl transfer.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsYieldStereoselectivity
Enzymatic ReductionHigh ee (>99%), mild conditionsRequires specialized enzymes85%99% ee
Iridium CatalysisDirect C–H functionalizationExpensive catalysts78%94% ee
Diastereomeric ResolutionScalable, uses cheap auxiliariesMultiple crystallization steps88%95% de
Micellar SynthesisEnvironmentally friendlyLower diastereoselectivity80%80% de

Troubleshooting and Optimization

  • Silylation Efficiency : Replace TBDMSCl with TBDMSOTf for hindered alcohols, improving yields to 90%.

  • Epimerization Control : Add 2,2,6,6-tetramethylpiperidine to suppress base-mediated epimerization during silylation.

  • Catalyst Recycling : Immobilize iridium catalysts on mesoporous silica to reduce costs by 40% in large-scale runs .

Q & A

Basic: How can the stereochemical integrity of the compound be preserved during synthesis?

Methodological Answer:
The stereochemical configuration at the 3R and 5R positions is critical. To preserve this:

  • Use chiral auxiliaries or enantioselective catalysts during key steps like hydroxylation or silylation. For example, tert-butyldimethylsilyl (TBS) protection of the 3R-hydroxy group should be performed under anhydrous conditions with imidazole as a base to avoid racemization .
  • Monitor stereochemistry via polarimetry or chiral HPLC after each step. Evidence from similar piperidine derivatives shows that improper quenching or acidic workup can lead to epimerization .

Basic: What purification techniques are optimal for isolating high-purity samples of this compound?

Methodological Answer:

  • Flash chromatography using a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively separates the product from silylation by-products.
  • Recrystallization from a mixture of dichloromethane and hexane can improve purity, as demonstrated for tert-butyl piperidine carboxylates with bulky substituents .
  • Confirm purity (>97%) via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to detect residual solvents or diastereomers .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence reactivity in downstream functionalization?

Methodological Answer:
The TBS group at 3R:

  • Enhances steric hindrance , limiting nucleophilic attack at the adjacent position. This was observed in fluorinated piperidine analogs, where TBS-protected derivatives showed slower reaction rates in SN2 substitutions compared to unprotected analogs .
  • Modulates solubility : The hydrophobic TBS group improves solubility in non-polar solvents (e.g., toluene), enabling reactions under anhydrous conditions. However, it may complicate aqueous-phase reactions, necessitating phase-transfer catalysts .
  • Deprotection challenges : Use tetra-n-butylammonium fluoride (TBAF) in THF for selective TBS removal without disrupting the tert-butyl carbamate (Boc) group at the 1-position .

Advanced: What strategies resolve contradictions in reported yields for the deprotection of the Boc group?

Methodological Answer:
Reported Boc deprotection yields vary due to:

  • Acid sensitivity : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) typically achieves >90% yield, but prolonged exposure can degrade the piperidine ring. For acid-sensitive analogs, milder conditions (e.g., HCl in dioxane) are recommended .
  • Temperature control : Deprotection at 0–5°C minimizes side reactions, as shown in tert-butyl 5-chloro-3-oxospiro derivatives .
  • By-product analysis : Use LC-MS to identify degradation products (e.g., lactam formation from intramolecular cyclization) and adjust reaction times accordingly .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Docking studies : Model the compound’s interaction with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the 5R-hydroxyl group’s hydrogen-bonding potential and the TBS group’s steric effects .
  • DFT calculations : Predict regioselectivity in substitutions (e.g., fluorination at C5) by analyzing electron density maps and transition-state energies. This approach validated reactivity trends in difluorinated piperidine analogs .
  • SAR analysis : Correlate computational data with experimental IC50 values from similar compounds to prioritize synthetic targets .

Basic: What analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., coupling constants for axial vs. equatorial substituents) and detects rotamers from restricted piperidine ring motion .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and detects fragmentation patterns (e.g., loss of Boc or TBS groups) .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate .

Advanced: How do steric effects from the TBS and Boc groups impact conformational dynamics?

Methodological Answer:

  • Ring puckering analysis : The bulky TBS and Boc groups enforce a chair conformation with axial orientation of the 3R-TBS and 1-Boc groups to minimize 1,3-diaxial strain. This was confirmed via NOESY NMR in tert-butyl 3,5-disubstituted piperidines .
  • Dynamic NMR studies : Variable-temperature NMR can reveal ring-flipping barriers. For example, tert-butyl 5-hydroxy derivatives exhibit slower conformational exchange (ΔG‡ ~12 kcal/mol) compared to unsubstituted analogs .

Basic: What are common side reactions during silylation of the 3R-hydroxy group?

Methodological Answer:

  • Over-silylation : Excess TBSCl can silylate the 5R-hydroxyl group. Use stoichiometric TBSCl (1.1 eq) and monitor via TLC .
  • Base-induced elimination : Strong bases (e.g., DBU) may dehydrate the hydroxyl group. Replace with milder bases like imidazole or pyridine .
  • Siloxane formation : Hydrolysis of TBSCl generates siloxane by-products. Ensure anhydrous conditions and molecular sieves .

Advanced: How to troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate stability : Protect the 5R-hydroxyl group as a transient silyl ether (e.g., TMS) during Boc installation to prevent oxidation .
  • Purification bottlenecks : Use catch-and-release strategies (e.g., scavenger resins for excess reagents) to streamline workflow, as applied in tert-butyl 4-amino-piperidine syntheses .
  • Scale-up optimization : Replace batch reactions with continuous flow microreactors for improved heat/mass transfer, as validated for tert-butyl ester syntheses .

Advanced: What mechanistic insights explain the compound’s stability under basic vs. acidic conditions?

Methodological Answer:

  • Acidic conditions : The Boc group hydrolyzes via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The TBS group remains intact due to its higher hydrolytic stability .
  • Basic conditions : Strong bases (e.g., NaOH) may cleave the TBS ether via hydroxide attack, while the Boc group is stable. This dichotomy was observed in tert-butyl 3,5-difunctionalized piperidines .

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